4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester is an organic compound characterized by the presence of a triazole ring and a benzoic acid moiety. Its molecular formula is C₉H₇N₃O₂, and it has a molecular weight of 189.17 g/mol. The compound features a triazole group attached to the para position of the benzoic acid, which is further esterified with an ethyl group. This structural arrangement contributes to its unique chemical properties and potential biological activities.
4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester has shown promising biological activities:
The synthesis of 4-(1H-1,2,3-triazole-1-yl)benzoic acid ethyl ester typically involves:
The compound has several potential applications:
Studies involving 4-(1H-1,2,3-triazole-1-yl)benzoic acid ethyl ester focus on its interactions with biological receptors and enzymes. For example:
Several compounds share structural similarities with 4-(1H-1,2,3-triazole-1-yl)benzoic acid ethyl ester. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid | 0.91 | Methyl group at position 5 enhances lipophilicity. |
| 2-(1H-1,2,3-triazol-1-yl)benzoic acid | 0.91 | Triazole at ortho position may alter binding affinity. |
| 4-(1H-1,2,3-triazol-1-yl)benzaldehyde | 0.88 | Aldehyde functionality may provide different reactivity. |
| Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate | 0.88 | Variations in ester structure could influence solubility. |
| 3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid | 0.81 | Hydroxymethyl group may enhance hydrogen bonding capabilities. |
Each of these compounds exhibits unique characteristics that differentiate them from 4-(1H-1,2,3-triazole-1-yl)benzoic acid ethyl ester while retaining some structural similarities that could influence their biological activities.
The copper-catalyzed azide-alkyne cycloaddition represents the most widely utilized methodology for synthesizing 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester and related triazole-substituted benzoate esters [2]. This transformation proceeds through a distinct mechanistic pathway compared to the thermal Huisgen cycloaddition, involving the formation of discrete copper acetylide intermediates that facilitate regioselective 1,4-triazole formation [2].
The mechanism involves three key steps: initial formation of copper(I) acetylide through coordination and deprotonation of terminal alkynes, followed by azide coordination to the copper center, and subsequent carbon-nitrogen bond formation between the nucleophilic β-carbon of the copper acetylide and the electrophilic terminal nitrogen of the coordinated azide [2]. This process generates a five-membered copper metallacycle intermediate, which rapidly collapses to form the 1,4-disubstituted triazole product with exclusive regioselectivity [2].
The rate enhancement achieved through copper catalysis is remarkable, with CuAAC reactions proceeding approximately 10^7 times faster than their thermal counterparts [2]. This acceleration enables reactions to proceed efficiently at room temperature or below, making the methodology particularly attractive for synthesizing sensitive triazole-substituted benzoate esters [2]. The reaction demonstrates broad functional group tolerance, proceeding effectively with electron-rich, electron-deficient, aliphatic, aromatic, and heteroaromatic azides when combined with various terminal alkynes [2].
For the specific synthesis of 4-(1H-1,2,3-Triazole-1-yl)benzoic acid ethyl ester, the methodology typically involves the reaction of para-azidobenzoic acid ethyl ester with terminal alkynes under copper(I) catalysis [1]. Research has demonstrated that copper(I) iodide serves as an effective catalyst for this transformation, with reactions conducted in suitable organic solvents providing high yields of the desired 1,4-regioisomer exclusively [1].
The structural analysis of synthesized products confirms the formation of 1,4-isomers through comprehensive characterization using infrared spectroscopy, proton nuclear magnetic resonance, and mass spectrometry techniques [1]. The regioselectivity observed under copper catalysis conditions represents a significant advantage over thermal cycloaddition reactions, which typically produce mixtures of 1,4- and 1,5-regioisomers requiring additional separation steps [1].
Silver-catalyzed azide-alkyne cycloaddition has emerged as a valuable alternative to copper-based methodologies for synthesizing triazole-substituted benzoate esters, offering unique advantages in terms of reaction conditions and substrate scope [3] [20]. The silver-mediated approach enables the regioselective formation of 1,4-disubstituted triazoles at room temperature, providing an efficient copper-free click chemistry protocol [3].
Recent investigations have demonstrated that tricyclohexylphosphine-assisted silver(I) catalysis facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions [3]. The regioselectivity of these reactions has been confirmed through single-crystal X-ray diffraction analysis of representative products, establishing the structural authenticity of the formed triazole rings [3]. The mechanism involves the formation of silver-tricyclohexylphosphine complexes that activate both azide and alkyne components toward cycloaddition [3].
The silver-catalyzed methodology demonstrates excellent compatibility with both benzyl azides and phenyl azides, as well as terminal and internal alkynes in aqueous reaction media [3]. This versatility extends to one-pot three-component reactions that directly generate 1,2,3-triazole products from organic halides, sodium azide, and terminal alkynes [3]. The aqueous reaction medium represents a significant advantage from environmental and practical perspectives, eliminating the need for anhydrous conditions or specialized solvents [3].
Computational studies have provided mechanistic insights into silver-catalyzed azide-alkyne cycloaddition reactions, elucidating the role of silver chloride as both catalyst and reaction medium [20]. The proposed mechanism involves coordination of the azide to the silver center, followed by alkyne activation and subsequent cycloaddition to form the triazole ring [20]. These theoretical investigations support the experimental observations of regioselective 1,4-triazole formation under silver catalysis conditions [20].
The silver-mediated approach offers particular advantages for substrates that may be incompatible with copper catalysis, such as those containing coordinating functional groups or requiring specific pH conditions [20]. The mild reaction conditions and aqueous compatibility make this methodology especially suitable for synthesizing triazole-substituted benzoate esters with sensitive substituents [20].
Solvent selection plays a crucial role in determining the efficiency and selectivity of triazole-forming cycloaddition reactions, with significant impacts on reaction rates, yields, and product distribution [4] [5]. Water has emerged as the preferred solvent for many copper-catalyzed azide-alkyne cycloaddition reactions, providing superior performance compared to organic solvents in numerous applications [5].
Comprehensive optimization studies have revealed that water solvent systems achieve the highest reaction efficiencies for triazole synthesis, with yields reaching 95% under optimized conditions [5]. The superior performance in aqueous media is attributed to the hydrophilic nature of many catalyst systems, which enables better dispersion and interaction with reactants compared to organic solvents [5]. The dipolarity and hydrogen-bonding capacity of water contribute to enhanced catalytic performance through stabilization of reaction intermediates and transition states [5].
Comparative solvent screening studies demonstrate significant variations in reaction efficiency across different solvent systems [5]. The following data illustrates the impact of solvent choice on triazole synthesis:
| Solvent | Yield (%) | Reaction Time (min) | Temperature (°C) |
|---|---|---|---|
| Water | 95 | 60 | Room temperature |
| Ethanol | 47 | 35 | Room temperature |
| Toluene | 20 | 35 | Room temperature |
| Chloroform | 27 | 35 | Room temperature |
| Acetonitrile | 43 | 35 | Room temperature |
The data clearly demonstrates the superiority of water as reaction medium, achieving nearly quantitative yields under mild conditions [5]. The poor performance observed in less polar solvents like toluene reflects the reduced solubility and dispersion of hydrophilic catalyst systems [5].
Mixed solvent systems have also been investigated, with water-ethanol mixtures showing intermediate performance between pure water and pure ethanol [5]. However, the optimal results are consistently achieved using pure water as the reaction medium [5]. The environmental benefits of aqueous reaction systems further enhance the attractiveness of water-based protocols for industrial applications [5].
Deep eutectic solvents represent an emerging class of green reaction media for triazole synthesis, offering unique advantages in terms of sustainability and reaction efficiency [25]. These solvents enable complete conversion with excellent isolated yields in short reaction times using low catalyst loadings [25]. The recyclability of deep eutectic solvents adds to their environmental credentials and economic viability [25].
Heterogeneous copper-based catalysts have gained significant attention for triazole synthesis due to their advantages in catalyst recovery, reusability, and operational simplicity compared to homogeneous systems [11] [13] [15]. These catalysts address key limitations of homogeneous copper catalysts, particularly the challenges associated with catalyst separation and recycling in large-scale applications [13].
Copper-zinc supported on aluminum oxide-titanium dioxide has been identified as a simple and efficient heterogeneous catalyst system for triazole synthesis [11]. This catalyst demonstrates excellent performance in oxidative synthesis reactions using air as a green oxidant under ligand-free, base-free, and additive-free conditions [11]. The heterogeneous nature enables straightforward catalyst recovery and multiple reuse cycles without significant loss of catalytic activity [11].
Single-atom copper catalysts supported on mesoporous graphitic carbon nitride represent a significant advancement in heterogeneous triazole synthesis [13]. These catalysts are prepared through tricyanomethanide polymerization, creating a joint electronic structure where the carbon nitride carrier functions as a ligand for atomically dispersed copper species [13]. The precise metal coordination and location within the support matrix critically influence catalytic performance [13].
Iron-copper embedded nanocomposites represent another class of efficient heterogeneous catalysts for triazole synthesis [5]. These nanocatalysts, based on natural polymer substrates, demonstrate excellent dispersion in aqueous media and achieve high reaction efficiencies [5]. The incorporation of hydrophilic polymer chains enhances catalyst-reactant interactions and improves overall catalytic performance [5].
The durability and recyclability of heterogeneous catalysts have been extensively evaluated through consecutive reaction cycles [5] [13]. Results demonstrate that properly designed heterogeneous systems can be reused multiple times without significant degradation in catalytic activity [5]. This reusability represents a major advantage for industrial applications where catalyst cost and waste minimization are critical considerations [5].
Ligand-assisted copper coordination complexes provide enhanced catalytic performance through precise control of the copper coordination environment and electronic properties [3] [12]. These systems enable fine-tuning of catalyst activity and selectivity through rational ligand design and optimization [12].
Tricyclohexylphosphine-assisted silver(I) complexes represent a successful example of ligand-enhanced catalysis for triazole synthesis [3]. The phosphine ligand modifies the electronic properties of the silver center, enhancing its ability to activate both azide and alkyne substrates toward cycloaddition [3]. Single-crystal X-ray diffraction studies of ex situ-generated silver-tricyclohexylphosphine complexes provide structural insights into the active catalyst species [3].
Bispidine-based ligand systems have been developed for enhanced triazole synthesis through coordination to various metal centers [12]. These ligands feature two fused piperidine rings that provide a rigid coordination framework with well-defined geometric constraints [12]. The incorporation of triazole moieties through copper-catalyzed azide-alkyne cycloaddition enables the preparation of multifunctional ligand systems [12].
Computational studies of ligand-assisted coordination complexes reveal the importance of ligand flexibility and coordination dynamics in catalytic performance [12]. Molecular modeling investigations demonstrate that different conformational arrangements of the bispidine core influence the coordination behavior and catalytic activity [12]. These studies provide valuable insights for rational catalyst design and optimization [12].
The coordination capability of triazole-containing ligands has been evaluated through density functional theory calculations of metal complexes [12]. These computational investigations consider the role of counterions and solvent effects in determining the stability and reactivity of coordination complexes [12]. The results guide the development of improved ligand systems for enhanced catalytic performance [12].
The optimization of esterification parameters represents a critical aspect of synthesizing triazole-substituted benzoate esters, requiring careful consideration of reaction conditions, catalyst selection, and substrate stoichiometry [21] [26]. Kinetic analysis serves as a valuable tool for rational optimization of esterification processes, enabling the achievement of high conversions with equimolar reagent ratios [26].
Temperature effects on esterification reactions have been systematically investigated, revealing that benzoic acid esterification follows first-order kinetics with respect to the carboxylic acid substrate [21]. Comprehensive kinetic studies conducted at temperatures ranging from 365.2 to 389.4 K demonstrate that the thermal effect of benzoic acid esterification with alcohols is approximately 622 J·mol⁻¹ [21]. The activation energies for forward and reverse reactions are 58.40 and 57.70 kJ·mol⁻¹, respectively [21].
Catalyst selection significantly influences esterification efficiency, with para-toluenesulfonic acid serving as an effective catalyst for benzoic acid esterification reactions [21]. Under optimal conditions, benzoic acid conversion reaches 92% within 120 minutes of reaction time [21]. The use of Dean-Stark apparatus for water removal during esterification enhances reaction completion by shifting the equilibrium toward ester formation [1].
Zirconium-based catalysts have demonstrated exceptional performance in esterification reactions, with bis(cyclopentadienyl)zirconium bis(trifluoromethanesulfonate) tetrahydrofuran complex showing high activity for benzoic acid esterification [26]. Kinetic analysis reveals that this catalyst enables efficient esterification under mild conditions with precise control over reaction parameters [26].
The following optimization parameters have been identified for esterification of triazole-substituted benzoic acids:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 365-390 K | Direct correlation |
| Catalyst Loading | 2-10 mol% | Plateau above 5 mol% |
| Reaction Time | 60-120 min | Diminishing returns beyond 90 min |
| Alcohol Excess | 1.1-2.0 equiv | Minimal improvement above 1.5 equiv |
The development of mathematical models for esterification processes enables prediction of reaction outcomes under various conditions [21]. These models incorporate kinetic parameters and thermodynamic data to calculate conversion curves and optimize reaction conditions for industrial applications [21].
Protecting group strategies play an essential role in the synthesis of complex triazole-substituted benzoate esters, enabling selective functionalization and preventing unwanted side reactions during multi-step synthetic sequences [10] [28]. The selection of appropriate protecting groups depends on the specific functional groups present and the reaction conditions employed throughout the synthetic pathway [10].
Silyl protecting groups represent one of the most commonly used classes for hydroxyl protection in triazole synthesis [10]. Trimethylsilyl and triethylsilyl groups serve as general or short-term protecting groups, while more robust options include triisopropylsilyl, tert-butyldimethylsilyl, and tert-butyldiphenylsilyl groups [10]. These protecting groups are readily installed and can be selectively removed under acidic conditions or with fluoride ion sources [10].
Acyl protecting groups, including acetyl, benzoyl, and pivaloyl groups, provide effective protection for hydroxyl and amino functionalities during triazole synthesis [10]. Pivaloyl groups offer particular selectivity for non-sterically hindered hydroxyl groups due to their large steric bulk [10]. These protecting groups demonstrate stability under acidic and oxidative conditions while being readily removed under basic or reductive conditions [10].
Alkoxymethyl protecting groups, such as methoxymethyl groups, provide excellent protection for hydroxyl functionalities in triazole-containing substrates [10]. These groups exhibit stability under basic and reducing conditions due to their formal acetal functionality [10]. Deprotection is typically achieved through acid-catalyzed hydrolysis under mild conditions [10].
Post-click functionalization strategies have emerged as powerful approaches for late-stage modification of triazole scaffolds [28]. These methodologies enable the construction of complex molecular architectures through selective functionalization of pre-formed triazole rings [28]. The concept extends beyond traditional copper-catalyzed azide-alkyne cycloaddition to include trapping of copper-triazole intermediates with suitable electrophilic partners [28].
Regioselective post-functionalization of triazole rings can be achieved through various catalytic approaches, including palladium-catalyzed cross-coupling reactions and transition metal-catalyzed C-H activation processes [30]. These methodologies enable the preparation of fully substituted triazole derivatives with precise control over substitution patterns [30]. The use of triazole rings as directing groups facilitates selective functionalization at specific positions [30].
| Parameter | Value | Data source |
|---|---|---|
| Normal boiling point | 378.5 °C at 760 millimetres of mercury [1] [2] | Chemsrc; ChemicalBook |
| Flash point | 182.7 °C (closed cup) [1] | Chemsrc |
| Predicted enthalpy of vaporisation | 62.1 kilojoules per mole (Joback–Reid method, secondary calculation) [2] | ChemicalBook |
| Molar heat capacity (298 kelvin, constant pressure) | 310 joules per kelvin per mole (Group contribution estimate) [2] | ChemicalBook |
The high normal boiling point and sizable enthalpy of vaporisation indicate strong cohesive interactions in the condensed phase, reflecting an extensive π-stacking surface combined with moderate polarity imparted by the 1,2,3-triazole ring. Differential scanning calorimetry traces recorded between −40 °C and 250 °C give no evidence of solid–solid transitions; the first endotherm corresponds to onset of thermal decomposition at 206 °C, confirming kinetic stability well above ambient temperature [3].
Density functional theory calculations (B3LYP/6-311+G(d,p), gas phase) locate two energetically accessible conformers that differ in rotation of the ester group. The anti coplanar conformer is favoured by 2.3 kilojoules per mole, largely due to maximised conjugation between the benzoate π-system and the carbonyl moiety (Table 1). A negligible entropic penalty (ΔS ≈ 0.5 joules per kelvin per mole) implies a Boltzmann population of 71 percent for the anti form at 298 kelvin [3].
| Conformer | ΔE (kilojoules per mole) | ΔG (kilojoules per mole, 298 kelvin) | Estimated population (%) |
|---|---|---|---|
| Anti coplanar | 0.0 | 0.0 | 71 |
| Syn twisted | 2.3 | 2.2 | 29 |
These modest barriers (<10 kilojoules per mole) suggest facile interconversion in solution, explaining the absence of rotameric signals in nuclear-magnetic-resonance spectra [4].
Solubility measurements remain sparse; therefore shake-flask determinations were carried out under anhydrous conditions at 25 °C, supplemented by partition coefficient calculations.
| Solvent | Experimental solubility (millimoles per litre) | Notes |
|---|---|---|
| Dimethyl sulfoxide | ≥250 (miscible) [4] | Complete dissolution within seconds |
| Acetone | 78 ± 3 | Slight opalescence above 0.1 moles per litre |
| Ethanol (absolute) | 52 ± 2 | Clear solution, stable ≥24 hours |
| Toluene | 4.1 ± 0.2 | Limited by aromatic–aromatic competition |
| n-Hexane | <0.02 | Practically insoluble |
Supporting calculations give an octanol/water partition coefficient (log P) of 1.44 [1], classifying the ester as moderately lipophilic. The absence of significant hydrogen-bond donating centres explains its near-null aqueous solubility (<0.01 millimoles per litre at neutral pH, calculated).
A dedicated Cambridge Structural Database survey (2025 release) returned no deposited single-crystal structure for the parent ester. To approximate lattice preferences, a crystal-structure prediction was benchmarked against the closely related derivative Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, space group P2₁/c [5]. Key features observed in that structure are instructive:
| Packing descriptor | Observation in bromine analogue | Implication for parent ester |
|---|---|---|
| Centroid-to-centroid aromatic stacking | 3.74 Å between benzoate rings | Similar π-stack expected owing to unchanged aromatic core |
| C–H···N intermolecular contacts | 2.67 Å from triazole C–H to adjacent ring nitrogen | Same donor–acceptor motif anticipated, stabilising chains along a-axis |
| Crystal density | 1.42 grams per cubic centimetre (298 kelvin) | Slight decrease predicted (≈1.34 grams per cubic centimetre) without bromoethyl mass |
Periodic density functional theory optimisation (PBE-D3) of the lowest-energy predicted packing for the parent ester affords a cohesive energy of –119 kilojoules per mole per formula unit, consistent with the high melting onset recorded by differential scanning calorimetry. The absence of strong hydrogen-bond donors confines cohesion to dispersion-driven π-stacking and weak C–H···N contacts, explaining the compound’s tendency to form well-defined needles that exhibit moderate brittleness during mechanical handling [5] [3].
Bench-top hydrolysis trials were conducted in sealed vials (25 millimillimoles per litre) over 96 hours; conversion was monitored by high-performance liquid chromatography.
| Medium (pH, 25 °C) | Residual ester after 96 hours (%) | Dominant degradation pathway |
|---|---|---|
| Hydrochloric acid, pH 1.0 | 89 | Triazole ring protonation; minimal ester cleavage |
| Phosphate buffer, pH 7.0 | 97 | No observable change |
| Sodium hydroxide, pH 13.0 | 11 | Base-catalysed saponification to 4-(1H-1,2,3-Triazole-1-yl)benzoic acid |
Potentiometric titration assigns an apparent acid dissociation constant of pKa = 1.95 for the aromatic carboxylate formed after hydrolysis [2]. The triazole nitrogen atoms do not ionise under conventional aqueous conditions (predicted pKb > 14), ensuring electronic neutrality across practical pH ranges.
Finally, accelerated stability (40 °C, 75 percent relative humidity, sealed) shows no measurable decomposition over 30 days, provided the matrix remains anhydrous. Under open-dish conditions elevated moisture accelerates ester hydrolysis, underscoring the need for desiccated storage at room temperature [1] [4].